molecular formula C18H19NO4S2 B2469720 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide CAS No. 2380042-34-0

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide

Cat. No. B2469720
CAS RN: 2380042-34-0
M. Wt: 377.47
InChI Key: SRWRMTGDIFIXAW-UHFFFAOYSA-N
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Description

“N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C18H19NO4S2. It is related to “(4-(furan-2-yl)thiophen-2-yl)methanamine”, a compound with the molecular weight of 179.24 .


Molecular Structure Analysis

The molecular structure of “N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide” is defined by its molecular formula, C18H19NO4S2. This compound is related to “(4-(furan-2-yl)thiophen-2-yl)methanamine”, which has the InChI code 1S/C9H9NOS/c10-5-8-4-7 (6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 .

Scientific Research Applications

Enzyme Inhibitory Potential

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide demonstrates significant enzyme inhibitory activity. Research has shown its potential in inhibiting enzymes such as α-glucosidase and acetylcholinesterase (AChE), indicating its relevance in therapeutic areas like diabetes and Alzheimer's disease. This was evidenced in a study that investigated sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory capabilities (Abbasi et al., 2019).

Antibacterial and Anti-Inflammatory Potential

The compound has shown promising results in antibacterial and anti-inflammatory applications. A study focused on sulfonamides bearing a 1,4-benzodioxin ring, which exhibited significant antibacterial activity against various strains and inhibited lipoxygenase, an enzyme involved in inflammatory processes (Abbasi et al., 2017).

Corrosion Inhibition

In the field of materials science, this compound has been investigated for its potential as a corrosion inhibitor. For instance, related furan sulfonamide compounds have been tested and found effective in preventing mild steel corrosion in acidic mediums, suggesting similar potential for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide (Sappani & Karthikeyan, 2014).

Drug Design and Development

This compound's molecular structure allows it to be a candidate in drug design, particularly in developing anti-inflammatory and antithrombotic drugs. A study involving the docking of similar benzene sulfonamide analogs against enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase highlights its relevance in this domain (Sekhar et al., 2009).

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-2-9-22-15-5-7-17(8-6-15)25(20,21)19-12-16-11-14(13-24-16)18-4-3-10-23-18/h3-8,10-11,13,19H,2,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWRMTGDIFIXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide

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